molecular formula C8H7BrINO B14813623 3-Bromo-5-cyclopropoxy-4-iodopyridine

3-Bromo-5-cyclopropoxy-4-iodopyridine

Cat. No.: B14813623
M. Wt: 339.96 g/mol
InChI Key: VOUJYFMNAZZBTC-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-4-iodopyridine is an organic compound with the molecular formula C8H7BrINO and a molecular weight of 339.96 g/mol . This compound is characterized by the presence of bromine, iodine, and cyclopropoxy groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 3-Bromo-5-cyclopropoxy-4-iodopyridine involves several steps, starting with the preparation of 3,5-dibromopyridine. One common method involves the reaction of 3,5-dibromopyridine with isopropylmagnesium chloride in tetrahydrofuran, followed by the addition of iodine . The reaction is typically carried out at low temperatures (-10 to -5°C) to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-Bromo-5-cyclopropoxy-4-iodopyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-4-iodopyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of biologically active compounds for research purposes.

    Medicine: As a building block in the synthesis of potential pharmaceutical agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyclopropoxy-4-iodopyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-cyclopropoxy-4-iodopyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-4-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2

InChI Key

VOUJYFMNAZZBTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2I)Br

Origin of Product

United States

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